![molecular formula C20H17N3O5S3 B2498428 (Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-45-6](/img/structure/B2498428.png)
(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
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Description
Synthesis Analysis
Research has shown various methods for synthesizing related thiazole and thiazolidinone derivatives, emphasizing multicomponent reactions, which are efficient for constructing complex molecules. For example, novel compounds have been synthesized via reactions involving benzothiazole and ethyl bromocyanoacetate under specific conditions, which might share similarities with the target compound's synthesis pathway (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. Density functional theory (DFT) calculations, X-ray crystallography, and spectroscopic data (NMR, IR) have provided insights into the molecular configurations, confirming the structures of newly synthesized compounds and offering a basis for predicting the structure of the target compound (El Foujji et al., 2020).
Chemical Reactions and Properties
Research on similar compounds has detailed their reactivity, including heterocyclization reactions and interactions with various chemical reagents, leading to the formation of diverse derivatives. These studies highlight the chemical versatility of thiazole and thiazolidinone compounds, which could inform the reactivity of the target compound (Mohareb & Gamaan, 2018).
Physical Properties Analysis
Investigations into related compounds have included thermal analyses, such as TGA and DSC, to evaluate stability and decomposition temperatures, providing a foundation for understanding the physical stability of the target compound (El Foujji et al., 2020).
Scientific Research Applications
Synthesis and Derivative Formation
- Ethyl 2-(benzo[d]thazol-2-yl)acetate, a key component in the synthesis of (Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate, has been used to create various derivatives. These derivatives include ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivatives, obtained from reactions with different cyanoacrylate derivatives and ethoxymethylene-malononitrile (Mohamed, 2021).
Chemical Reactions and Synthesis
- Research by Nassiri and Milani (2020) detailed the synthesis of novel compounds involving ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate. These compounds were synthesized from reactions involving benzothiazole and ethyl bromocyanoacetate, demonstrating the versatility of benzothiazole derivatives in chemical synthesis (Nassiri & Milani, 2020).
Applications in Catalysis and Sensing
- A chemosensor based on a benzothiazole derivative, closely related to the compound , was developed by Wagh et al. (2015). This sensor demonstrated significant quenching of fluorescent emission in the presence of Cu2+ and Hg2+, showcasing potential applications in environmental monitoring and heavy metal detection (Wagh et al., 2015).
Antimicrobial Properties
- A study by Mishra et al. (2019) on benzothiazole-imino-benzoic acid ligands, which are structurally similar to the compound , revealed good antimicrobial activity against several bacterial strains. This highlights the potential of such compounds in developing new antimicrobial agents (Mishra et al., 2019).
Synthesis of Heterocycles and Bioactive Compounds
- The compound and its derivatives have been used in synthesizing various heterocycles, which may result in biologically active agents. This includes the synthesis of tricyclic benzo[d]thiazole derivatives, as explored in research by Al-Smaism et al. (2013), indicating the compound's role in developing new pharmaceuticals and bioactive substances (Al-Smaism et al., 2013).
properties
IUPAC Name |
ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S3/c1-3-28-18(24)10-23-15-7-5-13(31(2,26)27)9-17(15)30-20(23)22-19(25)12-4-6-14-16(8-12)29-11-21-14/h4-9,11H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMPQLKLVBHDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate |
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